molecular formula C7H9KOS B2627275 Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate CAS No. 2225136-38-7

Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate

Cat. No.: B2627275
CAS No.: 2225136-38-7
M. Wt: 180.31
InChI Key: MGXNRMWTBGWWJF-UHFFFAOYSA-M
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Description

Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate is a chemical compound that belongs to the class of bicyclic compounds. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system with a thiolate group and a ketone group. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a thiolating agent in the presence of a base such as potassium hydroxide. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of the thiolate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate undergoes various types of chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The thiolate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiolate group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thioethers and thioesters.

Scientific Research Applications

Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate involves its interaction with molecular targets such as enzymes and receptors. The thiolate group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in place of the sulfur atom.

    Bicyclo[2.2.1]heptane-2-thiol: Similar structure but lacks the ketone group.

    Bicyclo[2.2.1]heptane-2-one: Similar structure but lacks the thiolate group.

Uniqueness

Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate is unique due to the presence of both a thiolate and a ketone group in the bicyclo[2.2.1]heptane ring system. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS.K/c8-6-4-1-2-5(3-4)7(6)9;/h4-5,7,9H,1-3H2;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXNRMWTBGWWJF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2=O)[S-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9KOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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